molecular formula C18H17N3O5S2 B11288599 Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B11288599
M. Wt: 419.5 g/mol
InChI Key: FJPSTVMTTWZVAZ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazoloquinazoline core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the carbamoyl group. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate can be compared with other similar compounds, such as:

    Thiazoloquinazolines: These compounds share the core structure but may have different substituents.

    Carbamoyl derivatives: Compounds with carbamoyl groups attached to different core structures.

    Tetrahydrofuran derivatives: Compounds with tetrahydrofuran rings but different functional groups. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 5-oxo-3-(oxolan-2-ylmethylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C18H17N3O5S2/c1-25-17(24)9-4-5-11-12(7-9)21-14(20-15(11)22)13(28-18(21)27)16(23)19-8-10-3-2-6-26-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,19,23)(H,20,22)

InChI Key

FJPSTVMTTWZVAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4CCCO4

Origin of Product

United States

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